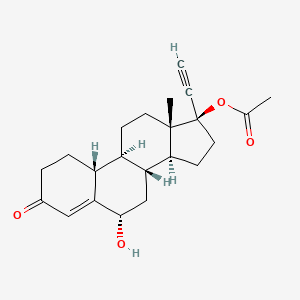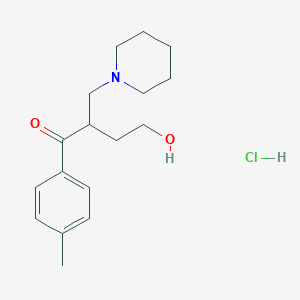
Hydroxymethyl Tolperisone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl Tolperisone Hydrochloride is a metabolite of Tolperisone, a centrally acting muscle relaxant. Tolperisone is primarily used to relieve spasticity of neurological origin and muscle spasms associated with painful locomotor diseases . This compound is formed from Tolperisone mainly by the cytochrome P450 (CYP) isoform CYP2D6 and to a lesser extent by CYP2C19 and CYP1A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Tolperisone Hydrochloride involves the hydroxylation of Tolperisone. This process is catalyzed by the cytochrome P450 enzymes, primarily CYP2D6 . The reaction conditions typically involve the presence of these enzymes in a suitable medium, often in vitro systems designed to mimic the metabolic processes in the human body.
Industrial Production Methods
Industrial production of this compound is less common compared to its parent compound, Tolperisone. the production methods would likely involve biotechnological processes utilizing engineered microorganisms or cell lines expressing the necessary cytochrome P450 enzymes to achieve the hydroxylation of Tolperisone.
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl Tolperisone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxymethyl group can occur under specific conditions.
Reduction: The compound can be reduced back to Tolperisone under reductive conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of Hydroxymethyl Tolperisone.
Reduction: Tolperisone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxymethyl Tolperisone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of metabolic pathways involving Tolperisone.
Biology: Investigated for its effects on muscle relaxation and its interaction with various enzymes.
Medicine: Studied for its potential therapeutic effects in treating muscle spasticity and related conditions.
Industry: Utilized in the development of new muscle relaxant drugs and in the study of drug metabolism.
Mechanism of Action
The precise mechanism of action of Hydroxymethyl Tolperisone Hydrochloride is not completely understood. it is known to block sodium and calcium channels, which reduces nerve impulses that cause muscle contractions . It possesses a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Hydroxymethyl Tolperisone Hydrochloride can be compared with other muscle relaxants such as:
Baclofen: A GABA_B receptor agonist used to treat spasticity.
Tizanidine: An alpha-2 adrenergic agonist used for muscle spasticity.
Cyclobenzaprine: A muscle relaxant that acts on the central nervous system.
Uniqueness
This compound is unique due to its specific metabolic origin from Tolperisone and its distinct mechanism of action involving the blockade of sodium and calcium channels .
Properties
CAS No. |
352233-14-8 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H |
InChI Key |
YIUNODKPGACPCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(CCO)CN2CCCCC2.Cl |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
Synonyms |
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl)-1-propanone Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-](/img/structure/B1146253.png)
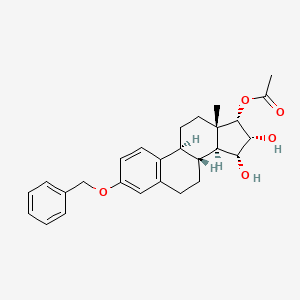

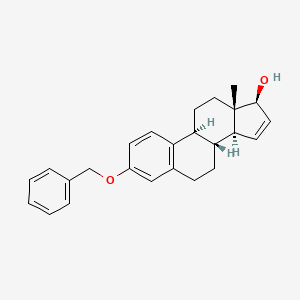
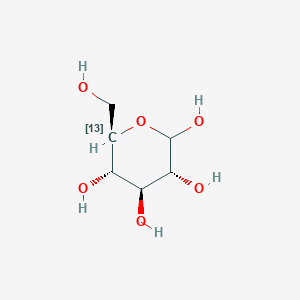
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

